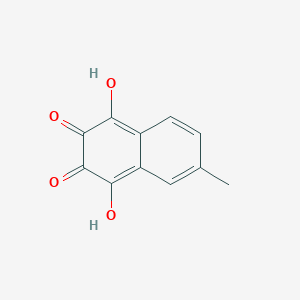

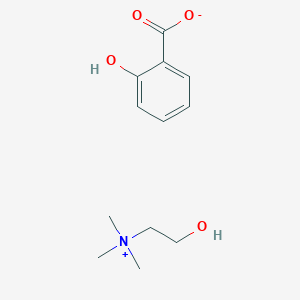

2,3-Dihydroxy-6-methylnaphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

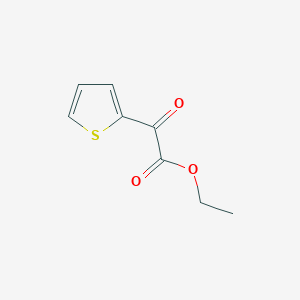

2,3-Dihydroxy-6-methylnaphthalene-1,4-dione, also known as lawsone, is a natural organic compound found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a dye for hair, skin, and nails. Recently, lawsone has gained attention for its potential therapeutic properties, particularly in the fields of cancer research and wound healing.

Wirkmechanismus

Lawsone exerts its anticancer effects through multiple mechanisms. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis. Lawsone also inhibits the activity of various enzymes involved in cell proliferation, such as topoisomerase and telomerase. In wound healing, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione promotes the expression of growth factors and cytokines, which stimulate cell migration and proliferation.

Biochemische Und Physiologische Effekte

Lawsone has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-inflammatory effects, which can reduce inflammation and pain. Lawsone has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Lawsone is also relatively easy to synthesize or extract from the henna plant. However, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

1. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione as a chemopreventive agent, which can prevent cancer before it develops.

2. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

3. Developing novel drug delivery systems for 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione to improve its solubility and bioavailability.

4. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in combination with other anticancer agents to enhance their efficacy.

5. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on other diseases, such as diabetes and neurodegenerative disorders.

Synthesemethoden

Lawsone can be extracted from the leaves of the henna plant using various solvents such as ethanol, methanol, or water. It can also be synthesized from 2-hydroxy-1,4-naphthoquinone through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Lawsone has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Lawsone acts by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been investigated for its wound healing properties. Lawsone has been shown to promote cell migration and proliferation, as well as increase collagen synthesis in wound healing.

Eigenschaften

CAS-Nummer |

120376-90-1 |

|---|---|

Produktname |

2,3-Dihydroxy-6-methylnaphthalene-1,4-dione |

Molekularformel |

C11H8O4 |

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

2,3-dihydroxy-6-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O4/c1-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |

InChI-Schlüssel |

OKMHNTCFFYTSJO-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |

SMILES |

CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |

Kanonische SMILES |

CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |

Synonyme |

1,4-Naphthalenedione, 2,3-dihydroxy-6-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)